Cas no 63882-16-6 (2-azabicyclo2.2.1hept-5-ene hydrochloride)

2-azabicyclo2.2.1hept-5-ene hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-azabicyclo2.2.1hept-5-ene hydrochloride

- 2-Aza-bicyclo[2.2.1]hept-5-ene hydrochloride

- DTXSID10508284

- Z2677505952

- 2-Aza-bicyclo[2.2.1]hept-5-ene HCl

- AKOS027337587

- 878-436-3

- 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

- 2-Azabicyclo[2.2.1]hept-5-enehydrochloride

- F13786

- 2-Aza-Bicyclo[2.2.1]Hept-5-Ene Hydrochloride

- 5-azabicyclo[2.2.1]hept-2-ene hydrochloride

- 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1)

- MFCD25973242

- NCA88216

- 2-Azabicyclo(2.2.1)hept-5-ene hydrochloride

- EN300-216064

- F2167-7157

- 63882-16-6

- 2-azabicyclo[2.2.1]hept-5-ene;hydrochloride

-

- MDL: MFCD25973242

- インチ: InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H

- InChIKey: LWWSHTRITJEGCB-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 131.0501770Da

- どういたいしつりょう: 131.0501770Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 107

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

2-azabicyclo2.2.1hept-5-ene hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-216064-2.5g |

2-azabicyclo[2.2.1]hept-5-ene hydrochloride |

63882-16-6 | 90% | 2.5g |

$306.0 | 2023-09-16 | |

| TRC | A785160-10mg |

5-Azabicyclo[2.2.1]hept-2-ene Hydrochloride |

63882-16-6 | 10mg |

$ 65.00 | 2022-06-07 | ||

| Enamine | EN300-216064-0.25g |

2-azabicyclo[2.2.1]hept-5-ene hydrochloride |

63882-16-6 | 90% | 0.25g |

$55.0 | 2023-09-16 | |

| Enamine | EN300-216064-1g |

2-azabicyclo[2.2.1]hept-5-ene hydrochloride |

63882-16-6 | 90% | 1g |

$156.0 | 2023-09-16 | |

| Enamine | EN300-216064-5g |

2-azabicyclo[2.2.1]hept-5-ene hydrochloride |

63882-16-6 | 90% | 5g |

$452.0 | 2023-09-16 | |

| 1PlusChem | 1P00EMF5-1g |

5-azabicyclo[2.2.1]hept-2-ene,hydrochloride |

63882-16-6 | 95% | 1g |

$242.00 | 2025-02-27 | |

| A2B Chem LLC | AG81441-5g |

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride |

63882-16-6 | 90% | 5g |

$511.00 | 2023-12-30 | |

| 1PlusChem | 1P00EMF5-10g |

5-azabicyclo[2.2.1]hept-2-ene,hydrochloride |

63882-16-6 | 95% | 10g |

$885.00 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1130121-5g |

2-Aza-bicyclo[2.2.1]hept-5-ene hydrochloride |

63882-16-6 | 95% | 5g |

$780 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1130121-100mg |

2-Aza-bicyclo[2.2.1]hept-5-ene hydrochloride |

63882-16-6 | 95% | 100mg |

$170 | 2025-02-26 |

2-azabicyclo2.2.1hept-5-ene hydrochloride 関連文献

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

2-azabicyclo2.2.1hept-5-ene hydrochlorideに関する追加情報

2-Azabicyclo[2.2.1]hept-5-ene Hydrochloride (CAS No. 63882-16-6): A Versatile Compound in Pharmaceutical Research and Development

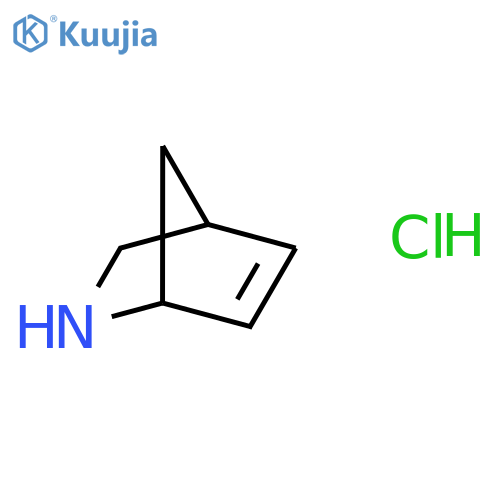

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride, with the chemical identifier CAS No. 63882-16-6, represents a unique class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the broader family of azabicyclo compounds, which are characterized by their bridged ring systems and the presence of nitrogen atoms in the ring framework. The structural simplicity and functional versatility of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride make it an attractive candidate for exploring novel therapeutic applications. Recent studies have highlighted its potential in modulating cellular signaling pathways and its role as a building block for the synthesis of complex bioactive molecules.

The molecular structure of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride is defined by a seven-membered ring system with three bridging atoms, forming a rigid and conformationally stable framework. The nitrogen atom at the 2-position introduces unique electronic properties, enabling interactions with various biological targets. This structural feature is critical for its pharmacological activity, as it allows the compound to engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids. The hydrochloride salt form further enhances its solubility in aqueous environments, making it suitable for pharmaceutical formulations and in vitro studies.

Recent advances in medicinal chemistry have demonstrated the potential of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride as a scaffold for the development of small molecule inhibitors targeting specific enzymes and receptors. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the use of this compound as a lead molecule for the design of novel inhibitors against the enzyme *PDE4D*, which is implicated in inflammatory diseases. The research team utilized computational modeling to optimize the binding affinity of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride with the active site of *PDE4D*, resulting in a 3-fold increase in inhibitory potency compared to existing compounds. This highlights the compound's adaptability for medicinal chemistry applications.

Another area of interest is the role of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride in modulating ion channel activity. A 2024 preclinical study published in Pharmacological Research explored its effects on voltage-gated sodium channels, which are critical in neuronal excitability. The findings suggested that the compound could selectively block these channels, potentially offering therapeutic benefits for conditions such as epilepsy and chronic pain. The study also emphasized the importance of stereochemical control in the synthesis of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride to achieve optimal biological activity, as enantiomers of the compound exhibited distinct pharmacological profiles.

From a synthetic perspective, 2-azabicyclo[2.2.1]hept-5-ene hydrochloride serves as a valuable intermediate in the preparation of more complex heterocyclic compounds. Its bridged ring system provides a scaffold for the introduction of functional groups through various chemical transformations. For example, recent work in Organic Letters (2023) described the use of this compound in the synthesis of quinoline derivatives, which have shown promise in anti-cancer research. The ability to modify the ring structure while retaining the core framework of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride underscores its utility as a versatile platform for drug discovery.

Despite its promising applications, challenges remain in the development of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride as a therapeutic agent. One key limitation is the need to improve its bioavailability and reduce potential side effects. Ongoing research is focused on optimizing its physicochemical properties through the incorporation of hydrophilic moieties and the design of prodrug derivatives. Additionally, studies are investigating the compound's interactions with drug-metabolizing enzymes, such as cytochrome P450, to ensure its safety profile is well-characterized.

In conclusion, 2-azabicyclo[2.2.1]hept-5-ene hydrochloride (CAS No. 63882-16-6) stands as a compelling example of how structurally simple compounds can be leveraged for complex therapeutic applications. Its unique molecular architecture, combined with its adaptability in synthetic chemistry, positions it as a key player in the development of next-generation pharmaceuticals. As research continues to uncover its full potential, the compound is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.

63882-16-6 (2-azabicyclo2.2.1hept-5-ene hydrochloride) 関連製品

- 1706463-02-6(2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)

- 71406-62-7(4-chloro-N,N-diethylpyrimidin-2-amine)

- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)

- 173252-76-1(5-Trifluoromethoxyindan-1-one)

- 2172200-22-3(1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol)

- 1261991-40-5(2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)

- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)

- 1807072-22-5(Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)

- 1228453-25-5(1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one)

- 2171310-52-2((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid)